(4-Hydroxyphenyl)(morpholino)methanone
Overview
Description
(4-Hydroxyphenyl)(morpholino)methanone, also known as HPM, is a chemical compound with a molecular formula of C11H13NO3. It is a white crystalline powder that is commonly used in scientific research. HPM is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.
Scientific Research Applications
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Biomedicine
- Application : Hydrophobic modification of polysaccharides and the construction and properties of their micelles .
- Method : Polysaccharides, which have wide sources, excellent biocompatibility, and non-toxicity, can be surface-modified or functionalized to have targeting ability . Amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure are regarded as ideal carriers for nanomedicines .
- Results : Nanomedicine delivery technology plays an important role in modern medicine and has shown good therapeutic effects in scientific research .
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Sports Medicine
- Application : Metabolite patterns of the carbonic anhydrase inhibitors Brinzolamide and Dorzolamide: potential markers for the route of application .
- Method : The in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs will be evaluated with special focus on the characteristic application route derived metabolism .
- Results : Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes .
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Chemical Intermediates
- Application : An efficient procedure for chemoselective amidation from carboxylic acid and amine (ammonium salt) under mild conditions .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
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Artificial Intelligence in Biochemistry
- Application : Google DeepMind and Isomorphic Labs introduce AlphaFold 3 AI model .
- Method : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together . It is a free platform that scientists around the world can use for non-commercial research .
- Results : For the interactions of proteins with other molecule types, there is at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, prediction accuracy has doubled .
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Pharmacology
- Application : Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis .
- Method : Molecular dynamics simulations, docking studies, receptor binding assays, and in silico ADMET profiling of LQFM289 before its behavioral and biochemical assessment in mice within the dose range of 5–20 mg/kg .
- Results : The oral administration of LQFM289 10 mg/kg consistently induced anxiolytic-like behavior of the mice exposed to the open field and light–dark box apparatus without eliciting motor incoordination in the wire, rotarod, and chimney tests .
properties
IUPAC Name |
(4-hydroxyphenyl)-morpholin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10-3-1-9(2-4-10)11(14)12-5-7-15-8-6-12/h1-4,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHYHTYGGHFYNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428842 | |
Record name | (4-Hydroxyphenyl)(morpholino)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxyphenyl)(morpholino)methanone | |
CAS RN |
18137-25-2 | |
Record name | (4-Hydroxyphenyl)(morpholino)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.